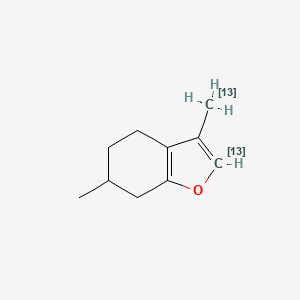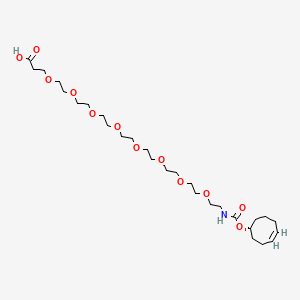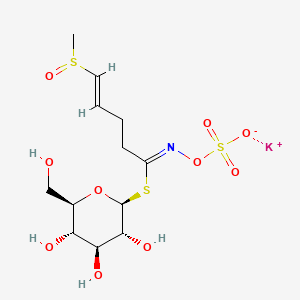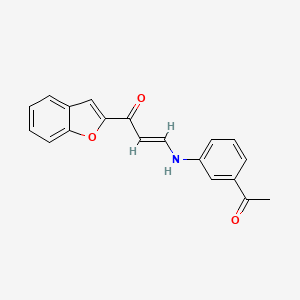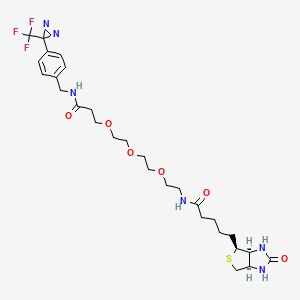
Biotin-PEG3-CONH-Ph-CF3-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG3-CONH-Ph-CF3-diazirine is a biotin-labeled polyethylene glycol derivative. This compound is primarily used for protein labeling due to its biotin moiety, which has a high affinity for avidin and streptavidin proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, while the diazirine group allows for photo-crosslinking, making it a versatile tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-CONH-Ph-CF3-diazirine involves multiple steps:
Biotinylation: Biotin is first activated and then conjugated to a polyethylene glycol (PEG) chain.
PEGylation: The PEG chain is then linked to a phenyl group (Ph) through an amide bond (CONH).
Diazirine Introduction: Finally, the trifluoromethyl diazirine (CF3-diazirine) group is introduced to the phenyl ring.
Each step requires specific reaction conditions, such as the use of coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) and solvents (e.g., dimethyl sulfoxide) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and employing rigorous quality control measures to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG3-CONH-Ph-CF3-diazirine undergoes several types of chemical reactions:
Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a reactive carbene intermediate that can covalently bond with nearby molecules.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin proteins, forming a stable complex
Common Reagents and Conditions
Photo-crosslinking: UV light (typically 365 nm) is used to activate the diazirine group.
Biotin-Avidin Interaction: This reaction occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents
Major Products Formed
Photo-crosslinking: Covalent adducts between this compound and target proteins or other biomolecules.
Biotin-Avidin Interaction: Biotin-avidin or biotin-streptavidin complexes
Wissenschaftliche Forschungsanwendungen
Biotin-PEG3-CONH-Ph-CF3-diazirine has a wide range of applications in scientific research:
Protein Labeling: Used to label proteins for detection and purification.
Photoaffinity Labeling: Utilized to study protein-protein and protein-ligand interactions by forming covalent bonds upon UV activation.
Cell Surface Mapping: Employed to map the distribution of proteins on cell surfaces.
Drug Discovery: Aids in identifying molecular targets and binding sites of potential drug candidates
Wirkmechanismus
The mechanism of action of Biotin-PEG3-CONH-Ph-CF3-diazirine involves:
Biotin-Avidin Interaction: The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and purification of labeled proteins.
Photo-crosslinking: Upon UV light exposure, the diazirine group forms a reactive carbene intermediate that covalently bonds with nearby molecules, enabling the study of molecular interactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG2-CONH-Ph-CF3-diazirine: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-CONH-Ph-CF3-diazirine: Similar structure but with a longer PEG spacer.
Biotin-PEG3-CONH-Ph-N3: Similar structure but with an azide group instead of diazirine
Uniqueness
Biotin-PEG3-CONH-Ph-CF3-diazirine is unique due to its balanced PEG spacer length, which provides optimal solubility and minimal steric hindrance, and its diazirine group, which allows for efficient photo-crosslinking. This combination makes it a versatile and effective tool for various biochemical applications .
Eigenschaften
CAS-Nummer |
2845211-64-3 |
|---|---|
Molekularformel |
C28H39F3N6O6S |
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-oxo-3-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methylamino]propoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1 |
InChI-Schlüssel |
DYDRORMEQWOQIZ-HWBMXIPRSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


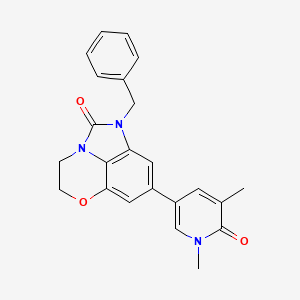

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
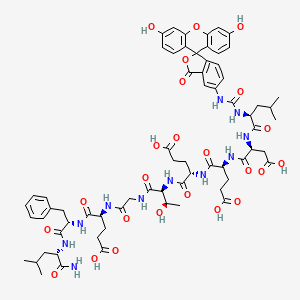
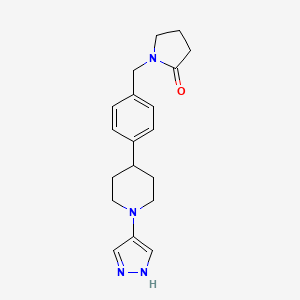

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
